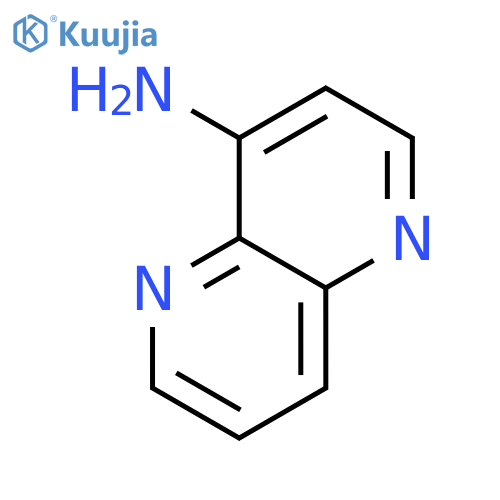

Cas no 27392-68-3 (1,5-NAPHTHYRIDIN-4-AMINE)

1,5-NAPHTHYRIDIN-4-AMINE 化学的及び物理的性質

名前と識別子

-

- 1,5-NAPHTHYRIDIN-4-AMINE

- [1,5]Naphthyridin-4-amine

- 1,5-naphthyridin-4-ylamine

- [1,5]Naphthyridin-4-ylamin

- [1,5]naphthyridin-4-ylamine

- 1,5-Naphthyridine,4-amino

- 4-Amino-1,5-naphthyridin

- 4-amino-1,5-naphthyridine

- 27392-68-3

- 4-amino-[1,5]-naphthyridine

- A15442

- SCHEMBL544243

- 1,5-Naphthyridine, 4-amino-

- FT-0720185

- AM20051030

- BCP06863

- CS-0040297

- 4-amino 1,5-naphthyridine

- 5W-1181

- 1,5-Naphthyridin-4-amine, AldrichCPR

- J-504026

- DTXSID90343377

- AC-857

- EN300-226834

- MFCD00234410

- 1,5-Naphthydrin-4-ylamine

- AKOS005145944

- Z1198152636

- DTXCID50294457

- DB-013771

-

- MDL: MFCD00234410

- インチ: 1S/C8H7N3/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H2,9,10)

- InChIKey: KFAJXZVDBVRZRC-UHFFFAOYSA-N

- SMILES: NC1=CC=NC2=CC=CN=C12

計算された属性

- 精确分子量: 145.06400

- 同位素质量: 145.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: 1.3

じっけんとくせい

- Color/Form: Yellow to Brown Solid

- 密度みつど: 1.7±0.1 g/cm3

- Boiling Point: 352.4℃ at 760 mmHg

- フラッシュポイント: 197.0±28.7 °C

- Refractive Index: 1.724

- PSA: 51.80000

- LogP: 1.79320

- じょうきあつ: 0.0±1.0 mmHg at 25°C

1,5-NAPHTHYRIDIN-4-AMINE Security Information

- Signal Word:Danger

- 危害声明: H302;H318

- Warning Statement: P280;P305+P351+P338

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

- 储存条件:Room temperature

1,5-NAPHTHYRIDIN-4-AMINE 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,5-NAPHTHYRIDIN-4-AMINE Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1219540-250mg |

1,5-NAPHTHYRIDIN-4-AMINE |

27392-68-3 | 95% | 250mg |

$330 | 2024-06-05 | |

| Enamine | EN300-226834-2.5g |

1,5-naphthyridin-4-amine |

27392-68-3 | 95% | 2.5g |

$689.0 | 2024-06-20 | |

| eNovation Chemicals LLC | D554636-1g |

1,5-Naphthyridin-4-aMine |

27392-68-3 | 97% | 1g |

$809 | 2024-05-24 | |

| abcr | AB252328-250mg |

1,5-Naphthydrin-4-ylamine, 95%; . |

27392-68-3 | 95% | 250mg |

€338.50 | 2025-02-27 | |

| Fluorochem | 046272-250mg |

1,5-Naphthyridin-4-amine |

27392-68-3 | 95% | 250mg |

£253.00 | 2022-03-01 | |

| AstaTech | 64524-1/G |

1,5-NAPHTHYRIDIN-4-AMINE |

27392-68-3 | 95% | 1/G |

$552 | 2022-06-01 | |

| Enamine | EN300-226834-5g |

1,5-naphthyridin-4-amine |

27392-68-3 | 95% | 5g |

$1378.0 | 2023-09-15 | |

| 1PlusChem | 1P00BDWP-5g |

1,5-NAPHTHYRIDIN-4-AMINE |

27392-68-3 | 95% | 5g |

$1310.00 | 2024-05-07 | |

| Aaron | AR00BE51-50mg |

1,5-Naphthyridin-4-amine |

27392-68-3 | 95% | 50mg |

$135.00 | 2025-04-01 | |

| Ambeed | A916058-5g |

1,5-Naphthyridin-4-amine |

27392-68-3 | 95% | 5g |

$1112.0 | 2024-04-20 |

1,5-NAPHTHYRIDIN-4-AMINE 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

1,5-NAPHTHYRIDIN-4-AMINEに関する追加情報

1,5-Naphthyridin-4-amine: A Comprehensive Overview

The compound with CAS No 27392-68-3, commonly referred to as 1,5-naphthyridin-4-amine, is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the naphthyridine family, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. The presence of the amine group at the 4-position introduces unique electronic and structural properties that make it a valuable building block in various chemical applications.

1,5-naphthyridin-4-amine has been extensively studied for its potential in drug design and development. Recent research has highlighted its role as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The compound's ability to form hydrogen bonds and its planar structure contribute to its high binding affinity with biological targets, making it an attractive candidate for medicinal chemists.

In terms of synthesis, 1,5-naphthyridin-4-amine can be prepared through several methods, including cyclization reactions of amino-containing precursors or by modifying existing naphthyridine derivatives. One of the most efficient routes involves the condensation of o-aminoaryl aldehydes or ketones under appropriate conditions. This approach allows for precise control over the substitution pattern on the naphthyridine ring, enabling the preparation of various analogs for pharmacological studies.

The electronic properties of 1,5-naphthyridin-4-amine make it an intriguing candidate for applications in optoelectronics and organic electronics. Recent studies have explored its use as a component in light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to absorb and emit light in the visible spectrum, combined with its high stability under thermal and photochemical conditions, positions it as a promising material for next-generation electronic devices.

Moreover, 1,5-naphthyridin-4-amine has found utility in catalysis due to its ability to act as a ligand in transition metal complexes. Its nitrogen atoms can coordinate with metal centers, facilitating catalytic cycles in reactions such as C-H activation and cross-coupling processes. This property has led to its use in developing more efficient and selective catalysts for industrial applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1,5-naphthyridin-4-amine. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the conjugation between the nitrogen atoms and the aromatic system. These findings have been instrumental in guiding experimental studies aimed at optimizing its performance in various chemical systems.

In conclusion, 1,5-naphthyridin-4-amine (CAS No 27392-68-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and structural features continue to inspire innovative research directions, from drug discovery to materials science. As new synthetic methods and characterization techniques emerge, this compound is poised to play an even more prominent role in advancing modern chemistry.

27392-68-3 (1,5-NAPHTHYRIDIN-4-AMINE) Related Products

- 2876-22-4(1-Phenazinamine)

- 16566-20-4(Quinoxalin-5-amine)

- 14756-77-5(1,5-Naphthyridin-3-amine)

- 1092960-98-9(1H-Pyrrolo[3,2-b]pyridin-3-amine)

- 16790-93-5(19(S)-Hydroxyconopharyngine)

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)

- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)